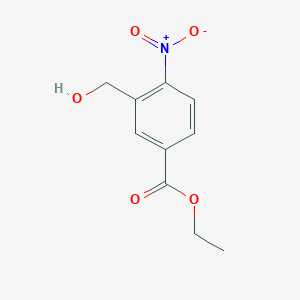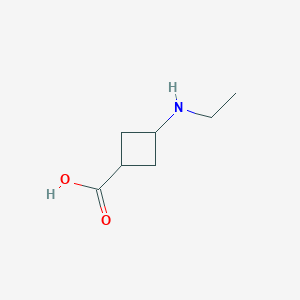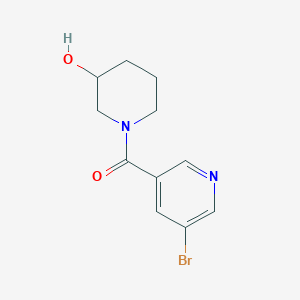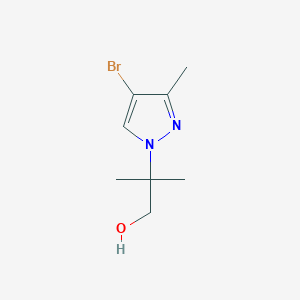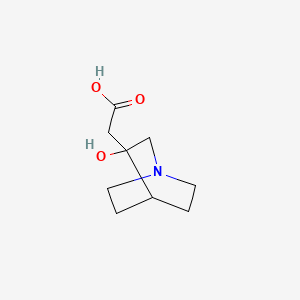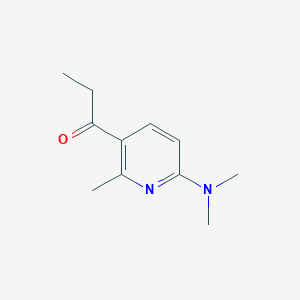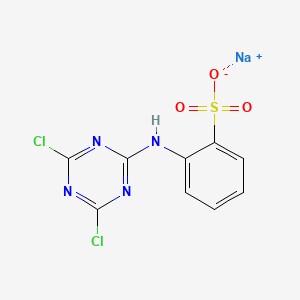
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate is a chemical compound with the molecular formula C9H5Cl2N4NaO3S and a molecular weight of 343.12 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate typically involves a nucleophilic substitution reaction. One common method includes reacting 4,6-dichloro-1,3,5-triazine with sodium benzenesulfonate under controlled conditions . The reaction is usually carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms on the triazine ring are replaced by nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane/water are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate involves its interaction with microbial DNA gyrase, inhibiting bacterial DNA replication . This inhibition leads to the death of bacterial cells, making it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,6-dichloro-1,3,5-triazin-2-yl)amino-benzoic acid
- 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate is unique due to its high antimicrobial activity and its ability to be used in various industrial applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H5Cl2N4NaO3S |
|---|---|
Molekulargewicht |
343.12 g/mol |
IUPAC-Name |
sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
SRZREJLDZAKLCX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


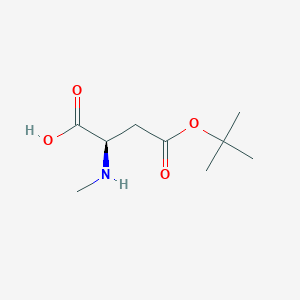
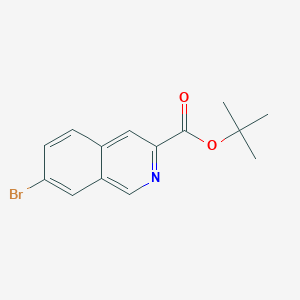
![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid](/img/structure/B13000820.png)
